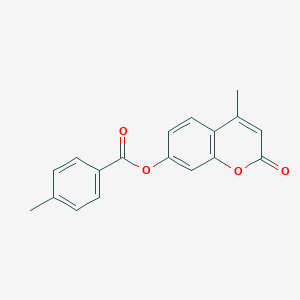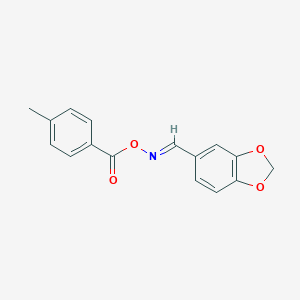
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromen-3-one (also known as coumarin), which is a fragrant organic compound in the benzopyrone chemical class. The ethoxyphenyl and bromobenzenesulfonate groups are likely substituents on the chromen-3-one structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromen-3-one core, followed by the addition of the ethoxyphenyl and bromobenzenesulfonate groups. The exact methods would depend on the specific positions of these groups on the chromen-3-one structure .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The chromen-3-one core consists of a benzene ring fused to a pyrone ring. The ethoxyphenyl and bromobenzenesulfonate groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the positions of the substituent groups and the conditions of the reaction. For example, the bromine in the bromobenzenesulfonate group could potentially be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Synthetic Protocols and Applications in Organic Chemistry
Synthetic Protocols for Chromenones : Chromenones, similar to the core structure of the compound , are significant for their presence in secondary metabolites and pharmacological importance. Synthetic methods for these compounds, including Suzuki coupling reactions and reactions involving Michael acceptors, highlight their versatility in organic synthesis and potential applications in drug development (Mazimba, 2016).
Practical Synthesis of Bromobiphenyls : Bromobiphenyls, closely related to the bromobenzenesulfonate part of the queried compound, are key intermediates in the synthesis of pharmaceuticals. The development of practical, pilot-scale methods for their synthesis, as reported, underscores the importance of such compounds in medicinal chemistry (Qiu et al., 2009).
Environmental and Health Perspectives
Brominated Flame Retardants : The study on novel brominated flame retardants, including those with bromobenzenesulfonate structures, addresses concerns about their occurrence in indoor air, dust, and consumer goods. This research points towards the need for understanding the environmental impact and potential health risks associated with such compounds (Zuiderveen et al., 2020).
Anticancer Drug Research : Compounds structurally related to the queried chemical have been explored for their tumor specificity and reduced toxicity towards normal cells, showcasing the potential of chromenone derivatives in developing safer anticancer therapies (Sugita et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO6S/c1-2-28-17-11-7-15(8-12-17)22-23(21(25)19-5-3-4-6-20(19)29-22)30-31(26,27)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPQZHJGHFTHBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)


![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)
![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)